molecular formula C13H15NO4S B2744946 (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 309733-71-9

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

Cat. No.: B2744946
CAS No.: 309733-71-9
M. Wt: 281.33
InChI Key: HEVXYJIQQRXSEG-VMPITWQZSA-N
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Description

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a compound that features a pyrrolidine ring attached to a phenyl group via a sulfonyl linkage, with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets:

Biological Activity

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, with the molecular formula C13H15NO4S and CAS number 309733-71-9, is a compound that has attracted significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a phenyl group via a sulfonyl group , along with an acrylic acid moiety . This unique structure contributes to its diverse biological activities and potential therapeutic applications. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H15NO4S
Molar Mass281.33 g/mol
Density1.388 g/cm³
pKa4.16

Anti-inflammatory Properties

Initial studies suggest that this compound may exhibit anti-inflammatory effects. It is believed to interact with various proteins involved in inflammatory responses and pain signaling pathways, potentially modulating these processes effectively .

The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with inflammation. Research indicates that the compound may act as an enzyme inhibitor, which could lead to reduced synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound’s efficacy against inflammatory cytokines in cultured cells, demonstrating a significant reduction in cytokine production at varying concentrations .
    • Another investigation highlighted its potential as an analgesic agent by assessing pain response in animal models, showing promising results in reducing pain indicators .
  • Comparative Studies :
    • Comparative analyses with structurally similar compounds revealed that this compound exhibited superior anti-inflammatory activity compared to other derivatives, suggesting enhanced efficacy due to its unique structural features .

Potential Applications

Given its biological activity, this compound could serve as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways involved in inflammation and pain modulation .

Future Research Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its effects. Future studies should focus on:

  • Detailed interaction studies : Understanding how this compound interacts at the molecular level with its biological targets.
  • In vivo studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential before clinical trials.
  • Structure-activity relationship (SAR) studies : Exploring modifications of the compound to enhance its biological activity and reduce potential side effects.

Properties

IUPAC Name

(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXYJIQQRXSEG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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